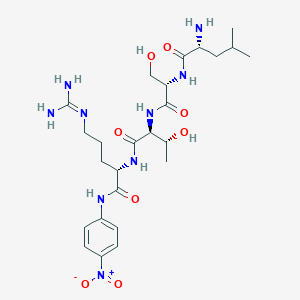
(R)-2-amino-N-((S)-1-((2S,3R)-1-((S)-5-guanidino-1-(4-nitrophenylamino)-1-oxopentan-2-ylamino)-3-hydroxy-1-oxobutan-2-ylamino)-3-hydroxy-1-oxopropan-2-yl)-4-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Leu-Ser-Thr-Arg p-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is composed of the amino acids leucine, serine, threonine, and arginine, with a p-nitroanilide group attached to the arginine residue. This compound is often utilized in enzymatic assays to study protease activity, particularly serine proteases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Leu-Ser-Thr-Arg p-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of D-Leu-Ser-Thr-Arg p-nitroanilide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to increase yield and purity. Quality control measures, such as HPLC and mass spectrometry, are used to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
D-Leu-Ser-Thr-Arg p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The p-nitroanilide group serves as a chromogenic reporter, releasing p-nitroaniline upon cleavage, which can be quantitatively measured.
Common Reagents and Conditions
Proteases: Enzymes like trypsin, chymotrypsin, and thrombin are commonly used to catalyze the hydrolysis of D-Leu-Ser-Thr-Arg p-nitroanilide.
Buffers: Reactions are typically carried out in buffered solutions (e.g., Tris-HCl, pH 7.5) to maintain optimal enzyme activity.
Temperature: Reactions are often performed at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The primary product of the hydrolysis reaction is p-nitroaniline, which can be detected spectrophotometrically due to its yellow color.
Scientific Research Applications
D-Leu-Ser-Thr-Arg p-nitroanilide is widely used in various fields of scientific research:
Biochemistry: It is employed in enzymatic assays to study the kinetics and specificity of proteases.
Molecular Biology: The compound is used to investigate protein-protein interactions and post-translational modifications involving proteolytic cleavage.
Medicine: It aids in the development of diagnostic assays for diseases involving protease dysregulation, such as cancer and inflammatory disorders.
Industry: The compound is utilized in quality control processes for enzyme production and in the development of protease inhibitors.
Mechanism of Action
The mechanism of action of D-Leu-Ser-Thr-Arg p-nitroanilide involves its recognition and binding by specific proteases. The enzyme cleaves the peptide bond adjacent to the arginine residue, releasing p-nitroaniline. This cleavage event can be monitored in real-time, providing insights into enzyme activity and inhibition.
Comparison with Similar Compounds
D-Leu-Ser-Thr-Arg p-nitroanilide is unique due to its specific amino acid sequence and the presence of the p-nitroanilide group. Similar compounds include:
Boc-Leu-Ser-Thr-Arg p-nitroanilide: A variant with a Boc (tert-butyloxycarbonyl) protecting group.
Ac-Leu-Ser-Thr-Arg p-nitroanilide: A variant with an acetyl protecting group.
Z-Leu-Ser-Thr-Arg p-nitroanilide: A variant with a benzyloxycarbonyl (Z) protecting group.
These compounds differ in their protecting groups, which can influence their solubility, stability, and reactivity in enzymatic assays.
Properties
Molecular Formula |
C25H41N9O8 |
|---|---|
Molecular Weight |
595.6 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H41N9O8/c1-13(2)11-17(26)21(37)32-19(12-35)23(39)33-20(14(3)36)24(40)31-18(5-4-10-29-25(27)28)22(38)30-15-6-8-16(9-7-15)34(41)42/h6-9,13-14,17-20,35-36H,4-5,10-12,26H2,1-3H3,(H,30,38)(H,31,40)(H,32,37)(H,33,39)(H4,27,28,29)/t14-,17-,18+,19+,20+/m1/s1 |
InChI Key |
QTQDIOGTLZJSHD-NSYSGPAISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CO)NC(=O)[C@@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















